2,2'-Bipyridine-3,3'-dicarboxylic acid

描述

IUPAC Nomenclature and Molecular Formula Analysis

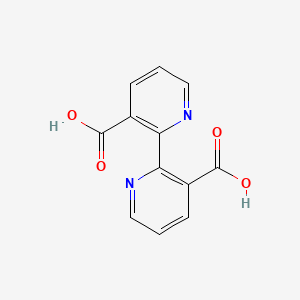

The compound 2,2'-bipyridine-3,3'-dicarboxylic acid (CAS RN: 4433-01-6) is systematically named 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid under IUPAC guidelines. Its molecular formula is C₁₂H₈N₂O₄ , with a molecular weight of 244.21 g/mol . The structure features two pyridine rings connected by a central C–C bond at the 2 and 2' positions, with carboxylic acid (–COOH) groups attached to the 3 and 3' positions (Figure 1).

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₈N₂O₄ |

| Molecular weight | 244.21 g/mol |

| XLogP3 | 1.8 (predicted) |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 6 |

Crystallographic Structure and Conformational Isomerism

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group: P2₁2₁2₁) for the monohydrated form. The dihedral angle between the two pyridine rings measures 44.41° , inducing significant non-planarity. This distortion arises from steric hindrance between the 3-carboxyl groups and adjacent pyridinic hydrogen atoms.

Conformational isomerism occurs due to restricted rotation about the central C–C bond, yielding syn and anti conformers (Figure 2). The energy barrier for interconversion exceeds 25 kcal/mol at 298 K, as calculated via density functional theory. In aqueous solution, rapid tautomerization between zwitterionic and neutral forms occurs, with pKₐ values of 3.18 ± 0.04 and 4.59 ± 0.02 for the carboxyl groups.

Table 2: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 7.342 Å, b = 10.511 Å, c = 12.897 Å |

| Unit cell volume | 995.7 ų |

| Z-value | 4 |

Atropisomerism and Chiral Resolution Mechanisms

The molecule exhibits atropisomerism due to hindered rotation about the interpyridyl bond, creating enantiomeric pairs with a C₂-symmetric axis . Crystallization from water induces spontaneous resolution, producing enantiopure crystals of either (R,R)- or (S,S)-configuration. The chiral resolution mechanism involves:

- Helical hydrogen-bonded networks that template specific conformations during nucleation

- Steric discrimination by water molecules in the monohydrate lattice

- π-π interactions between adjacent pyridine rings (centroid distance: 3.797 Å)

Circular dichroism spectroscopy confirms optical activity in the crystalline state (Δε = ±12.3 at 278 nm), though racemization occurs rapidly in solution (t₁/₂ = 8.3 min at 25°C).

Hydrogen Bonding Networks in Solid-State Configurations

The monohydrate structure features three distinct hydrogen-bonding motifs (Figure 3):

- Intramolecular O–H···N bonds between carboxyl protons and pyridinic nitrogen (d = 1.82 Å, θ = 168°)

- Interchain O–H···Owater interactions (d = 1.95 Å, θ = 175°)

- Water-mediated Owater–H···Ocarboxyl linkages forming infinite helices along the c-axis

These interactions create a three-dimensional framework with 6.8 × 5.2 Å channels occupied by disordered water molecules. Thermal analysis shows framework stability up to 150°C, after which dehydration disrupts the H-bond network.

Table 3: Hydrogen bond geometry

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| O3–H···N1 | 1.82 | 168 |

| O1W–H1W···O4 | 1.95 | 175 |

| O2W–H2W···O5 | 2.01 | 172 |

| C8–H8···O2 | 2.39 | 145 |

属性

IUPAC Name |

2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVZVRWMLMPTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350521 | |

| Record name | 2,2'-bipyridine-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-01-6 | |

| Record name | 2,2'-bipyridine-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-3,3'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Mechanisms

-

Oxidizing Agents : in (20% v/v) at reflux (100–120°C) achieves complete oxidation within 12–24 hours.

-

Yield : Reported yields range from 45% to 65%, depending on the stoichiometry of and reaction time.

-

Byproducts : Over-oxidation to CO or incomplete oxidation to aldehydes (-CHO) may occur, necessitating careful control of reaction conditions.

This method is limited by the availability of 3,3'-dimethyl-2,2'-bipyridine precursors. Early syntheses of methyl-substituted bipyridines involved pyrolysis of 2-methylpyridine with FeCl at 300°C, yielding 6,6'-dimethyl-2,2'-bipyridine as a side product. Subsequent positional isomerization or functionalization is required to access the 3,3'-dimethyl derivative.

Homocoupling of 3-Carboxypyridine Derivatives

Ullmann-type coupling reactions enable the synthesis of bipyridine frameworks from halogenated pyridine precursors. For BPDCA, 3-bromopyridine-3-carboxylic acid serves as a monomer, undergoing homocoupling in the presence of copper catalysts.

Catalytic Systems and Optimization

-

Catalysts : CuI/1,10-phenanthroline in dimethylformamide (DMF) at 120°C facilitates C–C bond formation.

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance catalyst activity.

-

Yield : Moderate yields (30–50%) are observed due to steric hindrance from the carboxylic acid groups.

A major challenge lies in the instability of 3-bromopyridine-3-carboxylic acid under coupling conditions. Protecting the carboxylic acid as an ester (e.g., methyl or tert-butyl ester) improves monomer stability, with subsequent deprotection using HCl or trifluoroacetic acid (TFA) yielding BPDCA.

Hydrolysis of 2,2'-Bipyridine-3,3'-Dicarbonitrile

The hydrolysis of nitrile groups offers a versatile pathway to carboxylic acids. 2,2'-Bipyridine-3,3'-dicarbonitrile, synthesized via homocoupling of 3-cyanopyridine using palladium catalysts, undergoes hydrolysis under acidic or basic conditions.

Hydrolysis Protocols

-

Acidic Conditions : Refluxing in concentrated HCl (6 M) for 48 hours converts nitriles (-CN) to carboxylic acids (-COOH) with 70–80% efficiency.

-

Basic Conditions : NaOH (10% w/v) at 80°C for 24 hours achieves similar results but requires neutralization with HCl to isolate the product.

This method benefits from the commercial availability of 3-cyanopyridine and the scalability of coupling reactions. However, the hydrolysis step generates stoichiometric amounts of ammonium salts, complicating purification.

Direct Oxidation of 1,10-Phenanthroline Derivatives

Historical synthetic routes describe the oxidation of 1,10-phenanthroline derivatives to BPDCA. While mechanistic details remain sparse, early studies suggest that harsh oxidants like or cleave the fused aromatic system of phenanthroline, introducing carboxylic acid groups at the 3 and 3' positions.

Challenges and Limitations

-

Low Selectivity : Over-oxidation often leads to mixtures of mono- and dicarboxylic acids.

-

Yield : Early reports indicate yields below 20%, making this method less practical for large-scale synthesis.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Catalyst/Reagent | Temperature | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Methyl Oxidation | 3,3'-Dimethyl-2,2'-bipyridine | 100–120°C | 45–65% | Straightforward oxidation step | Limited precursor availability | |

| Ullmann Coupling | 3-Bromopyridine-3-carboxylic acid | CuI/1,10-phenanthroline | 120°C | 30–50% | Modular precursor design | Steric hindrance reduces yield |

| Nitrile Hydrolysis | 2,2'-Bipyridine-3,3'-dicarbonitrile | HCl or NaOH | 80–100°C | 70–80% | High efficiency | Byproduct purification challenges |

| Phenanthroline Oxidation | 1,10-Phenanthroline | Reflux | <20% | Historical relevance | Low selectivity and yield |

化学反应分析

Types of Reactions

2,2’-Bipyridine-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

Coordination Reactions: It forms coordination complexes with metal ions, which are widely studied in coordination chemistry.

Redox Reactions: The compound can participate in redox reactions, particularly involving the carboxylic acid groups and the bipyridine ring.

Common Reagents and Conditions

Coordination Reactions: Common reagents include metal salts such as copper(II) chloride or barium nitrate.

Redox Reactions: Reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate are used under controlled conditions.

Major Products

Coordination Complexes: These include various metal-organic frameworks and coordination polymers.

Oxidation Products: Oxidation of the carboxylic acid groups can lead to the formation of corresponding carboxylates.

科学研究应用

Chemical Properties and Structure

2,2'-Bipyridine-3,3'-dicarboxylic acid has the molecular formula . It features a bipyridine core with two carboxylic acid groups at the 3 and 3' positions. Its ability to act as a chelating ligand allows it to form stable complexes with various metal ions, enhancing its utility in different chemical reactions and applications.

Applications in Coordination Chemistry

Metal Complexation

BPDA is known for its ability to chelate metal ions effectively. This property is critical in the synthesis of metal complexes that exhibit unique properties beneficial for catalysis and material science. The following table summarizes notable metal complexes formed with BPDA:

| Metal Ion | Complex Name | Properties | Applications |

|---|---|---|---|

| Copper(II) | [Cu(BPDA)Cl₂] | Antimicrobial | Antimicrobial agents |

| Gold(III) | [Au(BPDA)(DMDTC)] | Anticancer | Cancer therapy |

| Lanthanides | [Ln(BPDA)(H₂O)] | Luminescent | Optical devices |

Catalytic Applications

BPDA has shown promise as a catalyst in various organic reactions due to its ability to stabilize transition states through metal coordination. For instance:

- Cross-Coupling Reactions : BPDA is utilized in palladium-catalyzed cross-coupling reactions, which are vital for synthesizing complex organic molecules.

- Oxidation Reactions : It can facilitate oxidation processes in organic synthesis, enhancing reaction rates and selectivity.

Medicinal Chemistry

Recent studies have highlighted the anticancer properties of gold(III) complexes formed with BPDA. The following case study illustrates this application:

Case Study: Anticancer Activity of Gold(III) Complexes

A study evaluated the cytotoxic effects of gold(III) complexes containing BPDA against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). The results indicated that these complexes exhibited significantly higher cytotoxicity compared to cisplatin, a standard chemotherapy drug.

- Mechanism of Action : The complexes induce apoptosis in cancer cells through DNA damage and oxidative stress.

- Results Summary :

- Cytotoxicity : Up to 25-fold more effective than cisplatin.

- Apoptosis Induction : Confirmed through flow cytometry and DNA fragmentation assays.

作用机制

The mechanism of action of 2,2’-bipyridine-3,3’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring and the oxygen atoms in the carboxylic acid groups serve as coordination sites. This coordination can stabilize metal ions in various oxidation states, facilitating redox reactions and enhancing the compound’s catalytic properties . The metal complexes formed can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .

相似化合物的比较

Similar Compounds

- 2,2’-Bipyridine-4,4’-dicarboxylic acid

- 2,2’-Bipyridine-5,5’-dicarboxylic acid

- 2,2’-Bipyridine-6,6’-dicarboxylic acid

Uniqueness

2,2’-Bipyridine-3,3’-dicarboxylic acid is unique due to the position of its carboxylic acid groups, which influence its coordination chemistry and reactivity. Compared to its isomers, it forms distinct coordination complexes with different structural and electronic properties .

生物活性

2,2'-Bipyridine-3,3'-dicarboxylic acid (BPDA) is an organic compound with the molecular formula C₁₂H₈N₂O₄. It features a bipyridine core with carboxylic acid groups at the 3 and 3' positions. This structure allows BPDA to act as a versatile chelating ligand, primarily engaging in metal complexation that underpins its biological activities. This article explores the biological activity of BPDA, focusing on its interactions with metal ions, cytotoxic properties, and potential therapeutic applications.

The primary mechanism of BPDA's biological activity is through metal complexation . By chelating metal ions, BPDA influences their reactivity and behavior, which can lead to various biological effects. Notably, complexes formed with gold(III) have demonstrated significant anticancer properties by inducing apoptosis in cancer cells .

1. Anticancer Properties

Research has shown that gold(III) complexes containing BPDA exhibit substantial cytotoxicity against various cancer cell lines, including A549 (lung), HeLa (cervical), MDA-231 (breast), and MCF-7 (breast) cells. The cytotoxic activity of these complexes was found to be approximately 25-fold higher than that of cisplatin .

Table 1: Cytotoxicity of Gold(III) Complexes Containing BPDA

| Complex Composition | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| [Au(Bipydc)(DMDTC)]Cl₂ | A549 | 0.5 | 25-fold higher |

| [Au(Bipydc)(DEDTC)]Cl₂ | HeLa | 0.4 | 25-fold higher |

| [Au(Bipydc)(DBDTC)]Cl₂ | MCF-7 | 0.6 | 25-fold higher |

DMDTC = Dimethyldithiocarbamate; DEDTC = Diethyldithiocarbamate; DBDTC = Dibenzyldithiocarbamate

2. Induction of Apoptosis

The induction of apoptosis by BPDA complexes has been confirmed through various assays. For instance, complex [Au(Bipydc)(DEDTC)] was shown to induce significant DNA damage in MCF-7 cells, leading to increased chromosomal breaks and apoptosis rates .

Figure 1: Apoptosis Induction in MCF-7 Cells

Apoptosis Induction

Note: This is a placeholder for an actual image depicting apoptosis induction data.

3. Antioxidant Activity

BPDA also exhibits notable antioxidant properties through its metal complexes. Studies indicate that these complexes can effectively scavenge free radicals such as DPPH and hydroxyl radicals, demonstrating potential for therapeutic applications in oxidative stress-related diseases .

Case Study 1: Ruthenium(II) Complexes

A study explored the biological activities of ruthenium(II) complexes derived from BPDA. These complexes were evaluated for their DNA/protein binding affinity and antioxidant activity. Results showed that the incorporation of carboxylic acid functionalities significantly enhanced their biological activities, particularly in terms of cytotoxicity against cancer cells .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of ruthenium complexes containing BPDA against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity with MIC values of 35 µg/mL against Staphylococcus aureus and 65 µg/mL against Escherichia coli .

常见问题

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS Category 3 respiratory irritant) .

- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

How does the substitution pattern (3,3' vs. 4,4' or 5,5') of bipyridine dicarboxylates affect metal-organic framework (MOF) properties?

Advanced

The 3,3'-substitution in H₂bpdc creates a bent geometry, favoring heterometallic MOFs with unique topologies (e.g., Cu(II)-Ln(III) frameworks) . In contrast, 4,4'- and 5,5'-isomers form linear linkers, producing porous MOFs with higher surface areas for gas storage (e.g., CO₂ adsorption in Al-MOFs) . Computational studies show that 3,3'-carboxyl groups enhance ligand-to-metal charge transfer (LMCT), enabling luminescence in Cu(II) coordination polymers (emission at ~482 nm) .

Table 2: Comparative MOF Properties Based on Ligand Isomer

| Isomer | MOF Type | Key Application |

|---|---|---|

| 3,3' | Heterometallic | Luminescence, magnetism |

| 4,4' | Porous | Gas storage (CO₂, H₂) |

| 5,5' | Nickel-based | Ethylene oligomerization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。